Carbamic acid, (1,1-dimethylethyl)phenyl-, ethyl ester
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Overview
Description
Carbamic acid, (1,1-dimethylethyl)phenyl-, ethyl ester is a chemical compound with the molecular formula C12H17NO2. It is an ester derivative of carbamic acid, where the carbamic acid moiety is bonded to a phenyl group and an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1,1-dimethylethyl)phenyl-, ethyl ester typically involves the reaction of phenyl isocyanate with tert-butyl alcohol and ethyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The general reaction scheme is as follows:
[ \text{Phenyl isocyanate} + \text{tert-Butyl alcohol} + \text{Ethyl alcohol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1,1-dimethylethyl)phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various carbamates, alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, (1,1-dimethylethyl)phenyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of carbamic acid, (1,1-dimethylethyl)phenyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the tert-butyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: Contains an isopropyl group instead of the tert-butyl group.
Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester: Contains a piperazine moiety.
Uniqueness
Carbamic acid, (1,1-dimethylethyl)phenyl-, ethyl ester is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
62603-73-0 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl N-tert-butyl-N-phenylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-5-16-12(15)14(13(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChI Key |
QXIJEOZQDPTADP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(C)(C)C |
Origin of Product |
United States |
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